molecular formula C15H17BrN2O2S2 B2933953 (5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421515-87-8

(5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2933953
CAS No.: 1421515-87-8
M. Wt: 401.34
InChI Key: IHWJLUATZJMXDT-UHFFFAOYSA-N
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Description

The compound “(5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” features a brominated furan ring linked via a methanone bridge to a piperidine moiety substituted with a thioether-bound 4-methylthiazole group. This structure combines three pharmacologically relevant motifs:

  • Piperidine scaffold: Piperidine derivatives are common in drug design due to their conformational flexibility and ability to modulate bioavailability .
  • Thioether-thiazole linkage: The (4-methylthiazol-2-yl)thio group may influence metabolic stability and target binding, as seen in thiazole-containing antimicrobial and anticancer agents .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S2/c1-10-8-21-15(17-10)22-9-11-4-6-18(7-5-11)14(19)12-2-3-13(16)20-12/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWJLUATZJMXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiazole derivatives. The piperidine ring is then added through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom in the furan ring can be oxidized to form a bromine oxide derivative.

  • Reduction: : The thiazole ring can be reduced to form a thiazoline derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Thiazoline derivatives.

  • Substitution: : Various substituted piperidine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors in biological systems, leading to various physiological effects. The molecular pathways involved would need to be studied in detail to understand its full mechanism.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:
Compound Name Core Heterocycle Piperidine/Piperazine Substituent Thio/Sulfur Linkage Bromine Position
Target Compound 5-Bromofuran Piperidine + thio-methyl-thiazole Thioether Furan C5
(4-Bromo-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone 4-Bromothiophene Piperazine + pyrimidine None Thiophene C4
5-Benzoyl-2-(piperidin-1-yl)-1,3-thiazole Thiazole Piperidine None N/A
2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one Bromobenzothiazole None Thiazolone ring Benzothiazole C6

Analysis :

  • Bromine placement: Bromine on furan (target) vs.
  • Thioether vs. sulfonyl : The target’s thioether linkage contrasts with sulfonyl groups in 1,3,4-oxadiazole derivatives (), which may reduce oxidative metabolism compared to sulfones.
  • Piperidine vs.

Key Observations :

  • The target’s synthesis may resemble ’s thiocarbonylformamidine reaction but with a bromofuran carbonyl precursor.
  • Thioether formation could parallel ’s use of CS₂/KOH for thiolation, followed by alkylation with a bromomethyl intermediate .

Physicochemical Property Evaluation

Property Target Compound (4-Bromo-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one
Molecular Weight ~450 g/mol (estimated) 378.3 g/mol 357.3 g/mol
LogP (Predicted) ~3.5 (high due to bromine and thioether) 2.8 3.1
Melting Point Not reported Not reported 223–226°C (similar brominated compound in )

Notes:

  • The target’s bromine and thioether likely increase hydrophobicity, enhancing membrane permeability but reducing solubility .
  • Piperidine’s lower basicity (pKa ~11) vs. piperazine (pKa ~9.8) may improve oral bioavailability .

Data Tables Summarizing Key Comparisons

Table 1: Functional Group Impact on Properties
Group Target Compound Analog from Impact on Properties
Brominated heterocycle 5-Bromofuran 4-Bromothiophene Increased electrophilicity; potential for Suzuki couplings
Thioether linkage (4-Methylthiazol-2-yl)thio None Enhanced metabolic stability vs. sulfones; possible disulfide formation
Piperidine scaffold 4-(((Thio)methyl)piperidin-1-yl 4-(Pyrimidin-2-yl)piperazinyl Reduced basicity vs. piperazine; altered pharmacokinetics

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A bromofuran moiety which is known for its diverse biological properties.
  • A thiazole group that contributes to its pharmacological profile.
  • A piperidine ring which is often associated with various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of bromofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety enhances this activity, potentially through interference with bacterial metabolic pathways.

Anticancer Potential

In silico studies and preliminary in vitro assays suggest that the compound may exhibit anticancer properties. The S-derivatives of bromofuran have been highlighted for their potential in targeting cancer cells. For example, a study on S-derivatives of 5-bromofuran showed promising results in inhibiting tumor growth in specific cancer cell lines, indicating that modifications to the bromofuran structure can enhance its efficacy against cancer.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
  • Interference with Signaling Pathways : The thiazole and piperidine groups could modulate signaling pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various bromofuran derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the furan ring can significantly enhance antimicrobial activity.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
(5-Bromofuran...)16Staphylococcus aureus

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole-containing compounds. The study reported that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating effective dosage levels for therapeutic applications.

CompoundIC50 (µM)Cancer Cell Line
Control50MCF-7
(5-Bromofuran...)25MCF-7

Research Findings and Future Directions

Recent findings emphasize the importance of further exploring the structure-activity relationship (SAR) of this compound. Understanding how variations in the chemical structure influence biological activity will be crucial for developing more effective therapeutic agents.

Additionally, future research should focus on:

  • In vivo Studies : To assess the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.
  • Combination Therapies : Investigating synergistic effects with existing antimicrobial and anticancer agents.

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